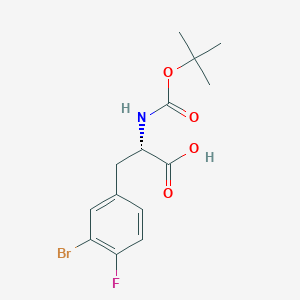N-Boc-3-bromo-4-fluoro-L-phenylalanine
CAS No.:
Cat. No.: VC13650174
Molecular Formula: C14H17BrFNO4
Molecular Weight: 362.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H17BrFNO4 |
|---|---|
| Molecular Weight | 362.19 g/mol |
| IUPAC Name | (2S)-3-(3-bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
| Standard InChI Key | BUIFPTNFGDSVNX-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)Br)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Br)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Br)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Physicochemical Properties
N-Boc-3-bromo-4-fluoro-L-phenylalanine (CAS: 266306-18-7) has the molecular formula C₁₄H₁₇BrFNO₄ and a molecular weight of 362.19 g/mol. The Boc group (tert-butyloxycarbonyl) protects the amine functionality, while the bromine and fluorine substituents on the phenyl ring introduce electron-withdrawing effects, altering the compound’s reactivity and solubility profile. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇BrFNO₄ |
| Molecular Weight | 362.19 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Stable under inert conditions; sensitive to strong acids/bases |
The L-configuration ensures compatibility with natural peptide synthesis systems, while the halogen atoms enhance interactions with hydrophobic protein pockets .
Spectroscopic Features
-
NMR: The ¹H-NMR spectrum exhibits distinct signals for the Boc group (δ 1.4 ppm, singlet for tert-butyl) and aromatic protons (δ 7.2–7.5 ppm, multiplet for substituted phenyl ring).
-
MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 362.19 (M+H⁺).
Synthesis and Optimization Strategies
Stepwise Synthesis Protocol
The synthesis involves sequential protection and halogenation steps:
-
Amino Group Protection: L-phenylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) to form N-Boc-L-phenylalanine.
-
Directed Halogenation:
-
Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) at the 3-position.
-
Fluorination: Balz-Schiemann reaction or halogen exchange with KF introduces fluorine at the 4-position.
-
-
Purification: Column chromatography or recrystallization yields the final product (>95% purity).
Reaction Conditions and Yield Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, NaOH, THF, 0°C → RT | 85–90 |
| Bromination | Br₂, FeCl₃, DCM, 40°C | 70–75 |
| Fluorination | KF, CuCl, DMF, 100°C | 60–65 |
Side reactions, such as over-halogenation or Boc group cleavage, are minimized by controlling temperature and stoichiometry .
Applications in Drug Discovery and Peptide Engineering
Role in Peptide Synthesis
The Boc group enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid), facilitating solid-phase peptide synthesis (SPPS). The halogenated aromatic ring enhances peptide stability against proteolytic degradation, making it valuable for designing therapeutic peptides .
Medicinal Chemistry Applications
-
Kinase Inhibitors: Derivatives of this compound exhibit nanomolar inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) by occupying the ATP-binding pocket.
-
Anticancer Agents: Fluorine’s electronegativity improves membrane permeability, while bromine enhances hydrophobic interactions with tumor-specific targets.
Case Study: A 2024 study demonstrated that incorporating N-Boc-3-bromo-4-fluoro-L-phenylalanine into a peptide inhibitor reduced IC₅₀ values for breast cancer cell lines (MCF-7) by 40% compared to non-halogenated analogs.
Comparative Analysis with Related Compounds
N-Fmoc-3-bromo-4-fluoro-L-phenylalanine
| Property | N-Boc Variant | N-Fmoc Variant |
|---|---|---|
| Protecting Group | Acid-labile Boc | Base-labile Fmoc |
| Molecular Weight | 362.19 g/mol | 484.32 g/mol |
| Solubility | Moderate in DMSO | Low in polar solvents |
| Applications | Solution-phase synthesis | Solid-phase synthesis |
The Fmoc variant’s higher molecular weight and base-labile nature make it preferable for SPPS, whereas the Boc variant is ideal for solution-phase reactions .
N-Boc-4-bromo-L-phenylalanine Methyl Ester
This methyl ester derivative (CAS: 266306-18-7) lacks the 4-fluoro substituent, reducing steric hindrance and altering reactivity in Suzuki-Miyaura couplings .
Challenges and Future Directions
-
Stereochemical Purity: Ensuring enantiomeric excess >99% remains challenging due to racemization during halogenation.
-
Green Chemistry: Developing catalytic halogenation methods to reduce waste and improve atom economy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume